molecular formula C12H9N3O3 B079379 Diazene, (4-nitrophenyl)phenyl-, 1-oxide CAS No. 13921-68-1

Diazene, (4-nitrophenyl)phenyl-, 1-oxide

Cat. No.: B079379
CAS No.: 13921-68-1
M. Wt: 243.22 g/mol
InChI Key: GNJVQXWEXFPACN-UHFFFAOYSA-N
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Description

Diazene, (4-nitrophenyl)phenyl-, 1-oxide (CAS: 29418-59-5), also known as 4'-methoxy-4-nitroazobenzene, is a nitro-substituted diazene oxide with the molecular formula C₁₃H₁₁N₃O₃ and a molecular weight of 257.245 g/mol . It features a nitro group (-NO₂) on one phenyl ring and an unsubstituted phenyl group on the other, connected via an azoxy (-N=N(O)-) linkage. This compound is synthesized via diazo coupling reactions involving nitroaniline derivatives, often under controlled acidic conditions . Its electron-withdrawing nitro group significantly influences its electronic properties, making it relevant in materials science and organic synthesis.

Properties

IUPAC Name

(4-nitrophenyl)imino-oxido-phenylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-14(11-4-2-1-3-5-11)13-10-6-8-12(9-7-10)15(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJVQXWEXFPACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295190
Record name Diazene, (4-nitrophenyl)phenyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13921-68-1
Record name Diazene, (4-nitrophenyl)phenyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Diazene Oxides

Substituent Effects on Physical and Chemical Properties

Chloro-Substituted Analogs
  • 1,2-Bis(3-chlorophenyl)diazene oxide (9i) and 1,2-Bis(4-chlorophenyl)diazene oxide (9j): Synthesis: Synthesized from 1-chloro-3-nitrobenzene and 1-chloro-4-nitrobenzene, respectively, with yields >95% after 18–72 hours of heating . Impact of Chlorine: The electron-withdrawing Cl substituent enhances thermal stability but reduces solubility in polar solvents compared to the nitro analog. Applications: Used as intermediates in organocatalytic reductions .
Fluoro-Substituted Analogs
  • Bis(2,4-difluorophenyl)diazene 1-oxide :
    • Structure : Fluorine atoms at the 2- and 4-positions increase electronegativity, leading to stronger intermolecular interactions.
    • Spectroscopy : UV/Visible spectra show absorption maxima shifted due to fluorine's inductive effects .
Alkoxy-Substituted Analogs
  • Bis(4-methoxyphenyl)diazene 1-oxide (CAS: 1562-94-3):
    • Molecular Weight : 258.27 g/mol .
    • Solubility : The electron-donating methoxy (-OCH₃) group improves solubility in polar aprotic solvents (e.g., DMSO) compared to the nitro derivative.
    • Phase Behavior : Exhibits liquid crystalline properties due to planar molecular geometry .
  • Bis(4-butoxyphenyl)diazene 1-oxide (CAS: 17051-01-3):
    • Molecular Weight : 342.43 g/mol .
    • Applications : The long-chain butoxy group enhances compatibility with polymeric matrices, making it useful in optoelectronic materials .
Nitro-Substituted Analogs
  • Bis(4-nitrophenyl)diazene 1-oxide :
    • Reactivity : The dual nitro groups amplify oxidative stability but reduce photostability due to increased π-conjugation .
    • Toxicity : Mutagenic in Salmonella typhimurium assays at 250 nmol/plate .

Electronic and Spectral Properties

  • UV-Vis Absorption :

    • The nitro group in (4-nitrophenyl)phenyldiazene 1-oxide results in a strong absorption peak near 565 nm (similar to nitrophenyl-containing copolymers in ).
    • Methoxy-substituted analogs exhibit redshifted absorption due to enhanced electron donation .
  • Crystal Structure: Nitroazobenzene derivatives like 2-(4-chloro-6-nitrophenyl)-1-(4-chloro-3-nitrophenyl)diazene 1-oxide (C₁₂H₆Cl₂N₄O₅) form monoclinic crystals with strong intermolecular π-π stacking, influenced by nitro and chloro groups .

Preparation Methods

Reaction Mechanism and Conditions

This method involves two stages: (1) diazotization of 4-nitroaniline to form a diazonium salt, followed by coupling with aniline to yield the intermediate azo compound, and (2) oxidation of the azo bond to form the azoxy structure.

Step 1: Diazotization and Coupling
4-Nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is coupled with aniline in an alkaline medium (pH 8–10) at 10–15°C to form (4-nitrophenyl)phenyl diazene.

Step 2: Oxidation
The azo compound is oxidized to the azoxy derivative using hydrogen peroxide (H₂O₂) or peracetic acid in acetic acid at 40–60°C. The reaction typically requires 6–12 hours for completion.

Key Parameters

  • Temperature Control: Diazotization requires strict maintenance of 0–5°C to prevent decomposition of the diazonium salt.

  • Oxidant Selection: Hydrogen peroxide (30% w/v) achieves yields of 68–75%, while peracetic acid improves yields to 80–85% but necessitates careful handling.

Data Table 1: Performance of Diazotization-Oxidation Method

ParameterConditionsYield (%)Purity (%)
Diazotization Temp0–5°C
Coupling pH8–109295
Oxidation Time6–12 h8098
OxidantH₂O₂ (30%)7597
OxidantPeracetic acid8599

Q & A

Basic Research Questions

Q. How can the crystal structure of diazene derivatives like (4-nitrophenyl)phenyl-diazene-1-oxide be accurately determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for automated space-group determination and initial structural modeling . For asymmetric units with heavy atoms (e.g., nitro groups), refine parameters using programs like SHELXL to resolve positional disorder. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Compare bond lengths/angles with similar azoxy compounds (e.g., 3,3′-dinitro-4,4′-azoxytoluene) to verify structural consistency .

Q. What experimental strategies optimize the synthesis of (4-nitrophenyl)phenyl-diazene-1-oxide?

  • Methodological Answer : Employ diazo-coupling reactions under controlled pH (e.g., 4–6) using 4-nitroaniline and phenyl diazonium salts. Monitor reaction progress via TLC or UV-Vis spectroscopy at λ = 400–450 nm (azo group absorption). Purify via column chromatography (silica gel, ethyl acetate/hexane). For higher yields (>70%), use low-temperature conditions (−5°C) to suppress side products like nitrobenzene .

Q. How can researchers assess the mutagenic potential of (4-nitrophenyl)phenyl-diazene-1-oxide?

  • Methodological Answer : Conduct Ames tests using Salmonella typhimurium strains TA98 and TA100. Prepare test concentrations (e.g., 1–250 nmol/plate) with S9 metabolic activation. Compare mutation rates to controls (e.g., 4-nitroquinoline-1-oxide). Positive results (≥2-fold increase in revertant colonies) indicate frameshift or base-pair mutagenicity. Cross-reference with structural analogs (e.g., 4′-methoxy-4-nitroazobenzene) to infer structure-activity relationships .

Advanced Research Questions

Q. How do photophysical properties of (4-nitrophenyl)phenyl-diazene-1-oxide influence its application in nonlinear optics (NLO)?

  • Methodological Answer : Perform microsecond flash photolysis to study triplet-state dynamics (λex = 355 nm). Measure quantum yields of intersystem crossing (ΦISC) using actinometry. For NLO applications, synthesize polymer composites (e.g., InPc-(PMMA16-b-Azo)4) and evaluate hyperpolarizability via Z-scan techniques. Density functional theory (DFT) calculations (B3LYP/6-31G*) can model charge-transfer transitions between nitro and phenyl groups .

Q. What computational methods resolve contradictions in experimental data for diazene isomerization pathways?

  • Methodological Answer : Use quantum simulations (e.g., VQE on Sycamore processors) to model hydrogen migration in diazene isomers. Compare potential energy surfaces (PES) from CASSCF and DFT-M06-2X calculations. Validate against experimental UV-Vis and NMR kinetics data. Discrepancies in activation energies (e.g., cis-trans isomerization) may arise from solvent effects—account for using PCM solvation models .

Q. How can researchers design diazene-based ligands for selective metal ion extraction (e.g., Ni²⁺)?

  • Methodological Answer : Functionalize the phenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance ligand rigidity. Characterize metal-ligand complexes via FTIR (νN=N at ~1400 cm⁻¹) and XPS (Ni 2p3/2 binding energy ~855 eV). Optimize extraction efficiency using biphasic systems (e.g., CHCl₃/H₂O) and quantify Ni²⁺ via ICP-OES. Compare stability constants (log K) with triazene-1-oxide analogs .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : For NMR vs. XRD bond-length mismatches, consider dynamic effects (e.g., tautomerism) in solution. Use VT-NMR (variable temperature) to probe conformational changes. If XRD shows planar nitro groups but IR indicates non-planarity, analyze thermal ellipsoids for positional disorder. Reconcile data by averaging multiple crystallographic datasets .

Q. Why do synthetic yields vary significantly across diazene derivatives?

  • Methodological Answer : Yield variability often stems from steric hindrance (e.g., ortho-substituted nitro groups) or competing side reactions (e.g., azoxy bond cleavage). Use Hammett plots to correlate substituent σ values with reaction rates. For low-yield cases (<20%), employ flow chemistry to minimize intermediate degradation .

Tables for Key Properties

Property Value Method Reference
Melting Point88–90°C (decomp.)DSC
λmax (UV-Vis)450 nm (in CHCl₃)UV-Vis spectroscopy
Mutagenicity (Ames test)250 nmol/plate (TA98, +S9)Microbial reverse mutation
LogP (octanol-water)4.54HPLC retention time

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